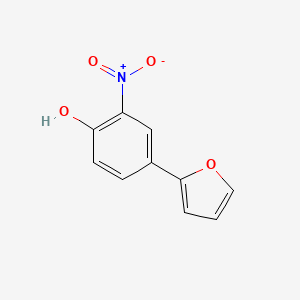

4-(Furan-2-YL)-2-nitrophenol

Description

4-(Furan-2-YL)-2-nitrophenol is a nitroaromatic compound featuring a furan-2-yl substituent at the para position of a 2-nitrophenol backbone. Its synthesis typically involves condensation reactions between nitro-substituted benzaldehydes and furan-containing amines. For example, (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol, a structurally related derivative, is synthesized by reacting 5-nitro-2-hydroxybenzaldehyde with 2-methylfurylamine, yielding yellow crystals (77% yield) with a melting point of 393–395 K (120–122°C) .

Properties

IUPAC Name |

4-(furan-2-yl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNHPGWFOXGYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686212 | |

| Record name | 4-(Furan-2-yl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-70-8 | |

| Record name | 4-(Furan-2-yl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-YL)-2-nitrophenol typically involves the nitration of 4-(Furan-2-YL)phenol. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods

Industrial production of 4-(Furan-2-YL)-2-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is carefully monitored to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-YL)-2-nitrophenol undergoes various chemical reactions, including:

Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 4-(Furan-2-YL)-2-aminophenol.

Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

4-(Furan-2-YL)-2-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of dyes, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Furan-2-YL)-2-nitrophenol involves its interaction with biological molecules. The nitrophenol group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in microbial cells, leading to their death. The compound may also inhibit specific enzymes by binding to their active sites, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The bioactivity and physicochemical properties of nitroaromatic compounds are heavily influenced by substituents. Below is a comparative analysis of 4-(Furan-2-YL)-2-nitrophenol with analogues:

Key Observations :

- Furan vs.

- Methylsulfonyl Group : Introduces polarity, increasing solubility in organic solvents but reducing crystallinity compared to furan or chloro analogues .

Bioactivity Profiles

Antifungal Activity

Thiazolyl hydrazone derivatives of 4-chloro-2-nitrophenyl-furan hybrids exhibit moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis), though significantly less potent than fluconazole (MIC = 2 µg/mL) .

Anticancer Activity

- 4-Chloro-2-nitrophenol Derivatives: A thiazole-hydrazone derivative demonstrated selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 normal cells (IC50 > 500 µg/mL) .

Research Findings and Discussion

- Substituent Effects : Chloro groups improve synthetic accessibility and thermal stability, while furan enhances electronic properties for sensing applications .

- Bioactivity Trade-offs : Chloro derivatives show higher anticancer selectivity, whereas furan hybrids may prioritize sensor development over therapeutic use .

Biological Activity

4-(Furan-2-YL)-2-nitrophenol is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-(Furan-2-YL)-2-nitrophenol is characterized by the presence of a furan ring and a nitrophenol moiety. Its chemical formula is with a molecular weight of 179.16 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₁O₃ |

| Molecular Weight | 179.16 g/mol |

| CAS Number | 1261902-70-8 |

| Solubility in Water | Soluble |

| Melting Point | 100-105 °C |

Antimicrobial Properties

Research has indicated that 4-(Furan-2-YL)-2-nitrophenol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promise in inducing apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with 4-(Furan-2-YL)-2-nitrophenol led to a dose-dependent reduction in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 2: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis via caspase activation |

| Study B | A549 | 20 | Cell cycle arrest |

| Study C | HeLa | 18 | Induction of oxidative stress |

The biological activity of 4-(Furan-2-YL)-2-nitrophenol is largely attributed to its ability to form reactive intermediates upon bioreduction. These intermediates can interact with cellular components such as proteins and nucleic acids, leading to alterations in cellular signaling pathways. Notably, the nitro group can undergo reduction to form amino derivatives, which may enhance its reactivity and biological efficacy.

Case Study 1: Antimicrobial Efficacy

In a recent investigation, the antimicrobial efficacy of 4-(Furan-2-YL)-2-nitrophenol was tested against clinical isolates of Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, suggesting strong antibacterial properties.

Case Study 2: Cancer Cell Line Studies

A study published in the Journal of Medicinal Chemistry evaluated the effect of this compound on various cancer cell lines. The findings revealed that it significantly inhibited proliferation in both leukemia and solid tumor cell lines, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.